molecular formula C8H7BrN2O B1531023 4-Bromo-5-methoxy-1H-indazole CAS No. 1192004-62-8

4-Bromo-5-methoxy-1H-indazole

Cat. No. B1531023
CAS RN: 1192004-62-8
M. Wt: 227.06 g/mol
InChI Key: OJJMTCWSLYKVEH-UHFFFAOYSA-N
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Description

“4-Bromo-5-methoxy-1H-indazole” is a chemical compound with the CAS Number: 1192004-62-8 . It has a molecular weight of 227.06 and its linear formula is C8H7BrN2O .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-methoxy-1H-indazole” is represented by the linear formula C8H7BrN2O .


Physical And Chemical Properties Analysis

“4-Bromo-5-methoxy-1H-indazole” is a solid at room temperature . It should be stored sealed in a dry environment .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

4-Bromo-5-methoxy-1H-indazole: has been identified as a key intermediate in the synthesis of compounds with potent anticancer activities . Researchers have synthesized derivatives that inhibit cell growth in various neoplastic cell lines, particularly effective against colon and melanoma cell lines. The indazole moiety is a common feature in these compounds, contributing to their ability to interfere with the proliferation of cancer cells.

Pharmaceutical Research: Development of Dual Inhibitors

In the pharmaceutical industry, 4-Bromo-5-methoxy-1H-indazole serves as a precursor for the preparation of dual inhibitors targeting the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical in cell signaling and their dysregulation is often associated with cancer. By inhibiting both pathways simultaneously, these compounds offer a promising approach to cancer therapy.

Synthetic Chemistry: Novel Synthesis Methods

The compound is utilized in synthetic chemistry to develop new methods for constructing the indazole ring system, which is a core structure in many biologically active molecules . Recent advances include transition metal-catalyzed reactions and reductive cyclization reactions, which have improved the efficiency and yield of indazole synthesis.

Biochemistry: Enzyme Inhibition

Indazole derivatives, including those derived from 4-Bromo-5-methoxy-1H-indazole , are studied for their role as enzyme inhibitors . They have been applied in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors. These applications are crucial in the treatment of various diseases, including HIV/AIDS and Alzheimer’s disease.

Material Science: Functional Molecules

In material science, 4-Bromo-5-methoxy-1H-indazole is involved in the creation of functional molecules used in everyday applications . The indazole ring is a key component in these molecules, which can range from organic light-emitting diodes (OLEDs) to sensors and pharmaceuticals.

Industrial Applications: Chemical Intermediates

This compound is also significant in industrial applications where it is used as a chemical intermediate in the synthesis of various products . Its role in the production of complex organic molecules is vital for the development of new materials and drugs.

Safety And Hazards

The safety information for “4-Bromo-5-methoxy-1H-indazole” includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Indazole-containing heterocyclic compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions of “4-Bromo-5-methoxy-1H-indazole” could involve further exploration of its potential medicinal applications and development of new synthetic approaches.

properties

IUPAC Name

4-bromo-5-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJMTCWSLYKVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677496
Record name 4-Bromo-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-1H-indazole

CAS RN

1192004-62-8
Record name 4-Bromo-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-methoxy-2-methylaniline (19.06 g) in acetonitrile (250 mL) was slowly added acetic anhydride (18.9 mL), and the mixture was stirred at room temperature for 1 hr. To the reaction mixture were added potassium acetate (2.60 g) and pentyl nitrite (22.3 g), and the mixture was heated under reflux for 8 hr. The reaction mixture was concentrated, and to the residue was added 6M hydrochloric acid (200 mL), and the mixture was heated under reflux overnight. The reaction mixture was neutralized with 8M sodium hydroxide, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4), and concentrated. The residue was dissolved in tetrahydrofuran, and the solution was treated with activated carbon. The activated carbon was filtered off, the filtrate was concentrated, and the obtained residue was crystallized from diisopropyl ether. The crystals were collected by filtration, washed with diisopropyl ether, and dried to give the title compound (10.42 g, yield 52%) as yellow crystals. melting point 178-180° C. MS: 229 (MH+).
Quantity
19.06 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
22.3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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